Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H22N6O5S and its molecular weight is 446.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research on related compounds, including various 1,2,4-triazole derivatives, has shown that they possess significant antimicrobial activities. For instance, a study by Bektaş et al. (2007) synthesized different 1,2,4-triazole derivatives and found them to have good or moderate activities against various microorganisms (Bektaş et al., 2007). Similarly, a study by Fandaklı et al. (2012) revealed that Mannich bases of 1,2,4-triazoles showed good antimicrobial activity compared to ampicillin (Fandaklı et al., 2012).
Antihypertensive Potential
In a study by Bayomi et al. (1999), 1,2,4-triazolol[1,5-alpha]pyrimidines, which share structural similarities with the compound , were found to have antihypertensive activity. Certain compounds within this study showed promising in vitro and in vivo antihypertensive effects (Bayomi et al., 1999).
Antitumor Activities
A study by Gomha et al. (2017) on a similar compound, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, demonstrated notable in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors . Similarly, indole derivatives also bind with high affinity to multiple receptors .
Mode of Action
It’s known that thiazole and indole derivatives possess various biological activities . The compound might interact with its targets causing changes that lead to its biological effects.
Biochemical Pathways
Thiazole and indole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might impact the bioavailability of the compound.
Result of Action
It’s known that thiazole and indole derivatives have diverse biological activities . The compound might have similar effects depending on its interaction with its targets.
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5S/c1-3-30-19(27)23-10-8-22(9-11-23)15(13-4-6-14(7-5-13)25(28)29)16-17(26)24-18(31-16)20-12(2)21-24/h4-7,15,26H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEZJYVRTFILGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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